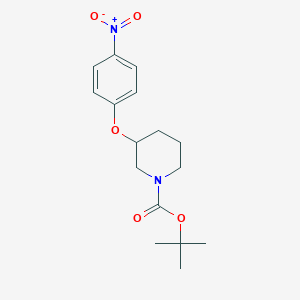![molecular formula C18H26N2O4 B1306223 tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 844891-11-8](/img/structure/B1306223.png)
tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate
Übersicht
Beschreibung
The compound tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential use in various therapeutic areas, including antibacterial, antifungal, and anthelmintic applications. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including protection/deprotection strategies, amination, and condensation reactions. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations by FT-IR, NMR, and LCMS, followed by X-ray diffraction analysis to confirm the structures . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate uses a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using X-ray crystallography, which provides detailed information about the conformation and crystal packing of the molecules. For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the molecule features intermolecular hydrogen bonds that link the molecules into chains . The molecular structure can significantly influence the biological activity and pharmacokinetic properties of the compound.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including condensation, substitution, and amination. These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The ability to perform such reactions allows for the generation of a diverse array of piperazine-based compounds for further biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are often determined using spectroscopic methods and elemental analysis. For instance, the synthesis and characterization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provide typical bond lengths and angles, which are essential for understanding the reactivity and interaction of the compound with biological targets . The physical properties can also affect the compound's formulation and delivery as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized using spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS. These compounds were further confirmed by single crystal X-ray diffraction analysis (Kulkarni et al., 2016).
Chemical Properties and Structure
The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape, while tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate is L-shaped. The crystal structure of these compounds exhibits significant intermolecular interactions, leading to a two-dimensional structure. This aspect was thoroughly analyzed using Hirshfeld surface analysis and fingerprint plots (Kulkarni et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-5-7-15(8-6-14)16(21)23-4/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXNXMOUWFRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383740 | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate | |
CAS RN |
844891-11-8 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(methoxycarbonyl)phenyl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



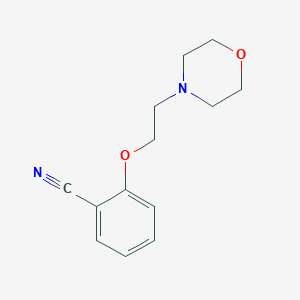
![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
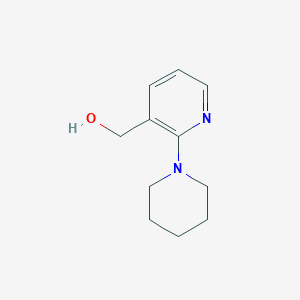
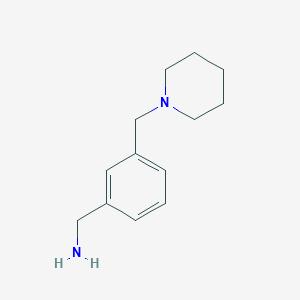




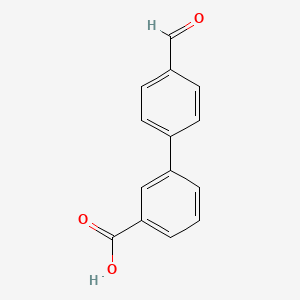

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)
